Structure Elucidation of 1-tert-Butyl-1H-benzo[d]imidazole-5-carboxylic Acid: A Comprehensive Analytical Framework
Structure Elucidation of 1-tert-Butyl-1H-benzo[d]imidazole-5-carboxylic Acid: A Comprehensive Analytical Framework
Structural Context & Analytical Challenges
The compound 1-tert-butyl-1H-benzo[d]imidazole-5-carboxylic acid (Chemical Formula: C₁₂H₁₄N₂O₂, MW: 218.25 g/mol ) presents a unique structural elucidation profile due to the interplay between its rigid heterocyclic core, the sterically demanding N1-alkyl substitution, and the hydrogen-bonding capacity of the C5-carboxylic acid.
In unsubstituted benzimidazoles, fast prototropic tautomerism occurs between N1 and N3, which averages the chemical environments of the C4/C7 and C5/C6 positions, often leading to broadened or ambiguous Nuclear Magnetic Resonance (NMR) signals[1]. The introduction of the bulky tert-butyl group at N1 completely locks this tautomerism, rendering the molecule rigid on the NMR timescale and making all aromatic protons chemically distinct[1]. However, this structural rigidity requires orthogonal analytical techniques to definitively prove the regiochemistry (i.e., confirming the carboxylic acid is at C-5 rather than C-6, and the tert-butyl is at N-1).
Orthogonal Analytical Workflow
To ensure absolute structural certainty, a self-validating, multi-modal analytical workflow is required. Mass spectrometry establishes the molecular formula, vibrational spectroscopy confirms the functional groups, and 2D NMR maps the exact atomic connectivity.
Fig 1. Orthogonal analytical workflow for benzimidazole structure elucidation.
High-Resolution Mass Spectrometry (LC-HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the exact mass and establish the primary fragmentation pathways.
Experimental Protocol
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Solubilization: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.
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Dilution: Dilute 10 µL of the stock into 990 µL of H₂O/MeCN (50:50 v/v) containing 0.1% Formic Acid.
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Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% MeCN (0.1% FA) over 5 minutes at 0.4 mL/min.
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Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
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Acquisition: Scan m/z 50–1000 using a Q-TOF mass analyzer.
Causality & Self-Validation
Soft ionization (ESI+) preserves the molecular ion [M+H]⁺. However, the tert-butyl group is highly susceptible to in-source fragmentation. Even under gentle conditions, the molecular ion readily undergoes a diagnostic inductive cleavage to lose isobutylene (C₄H₈, 56 Da). Self-Validation Check: The presence of a base peak at m/z 163.05 alongside the parent ion at m/z 219.11 is an internal validation of an N-tert-butylated system.
Table 1: Expected ESI-HRMS Fragments
| Fragment | Exact m/z (ESI+) | Formula | Mechanistic Pathway |
| [M+H]⁺ | 219.1128 | C₁₂H₁₅N₂O₂⁺ | Protonation of the benzimidazole N3 |
| [M-C₄H₈+H]⁺ | 163.0502 | C₈H₇N₂O₂⁺ | Loss of isobutylene (Diagnostic for N-tBu) |
| [M-C₄H₈-H₂O+H]⁺ | 145.0396 | C₈H₅N₂O⁺ | Subsequent loss of water from the C5-COOH |
| [M-C₄H₈-CO₂+H]⁺ | 119.0604 | C₇H₇N₂⁺ | Decarboxylation of the benzimidazole core |
Vibrational Spectroscopy (ATR-FTIR)
Fourier-Transform Infrared Spectroscopy (FTIR) is employed to confirm the presence of the carboxylic acid and the aromatic core.
Experimental Protocol
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Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean (background scan).
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Application: Place ~2 mg of the neat, dry solid compound directly onto the ATR crystal. Apply pressure using the anvil to ensure uniform optical contact.
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Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Causality & Self-Validation
ATR is strictly preferred over traditional KBr pellet methods for this compound. KBr is highly hygroscopic; absorbed ambient moisture produces a broad O-H stretch (~3400 cm⁻¹) that obscures the intrinsic O-H stretch of the carboxylic acid. By using neat solid ATR, the broad absorption observed between 3100–2800 cm⁻¹ can be definitively attributed to the hydrogen-bonded carboxylic acid dimers inherent to the molecule's solid-state lattice.
Table 2: Key ATR-FTIR Assignments
| Wavenumber (cm⁻¹) | Functional Group | Intensity & Shape |
| 3100 – 2800 | O-H stretch (COOH) | Broad, strong (H-bonded dimer) |
| 2965, 2870 | C-H stretch (tert-Butyl) | Medium, sharp |
| 1695 | C=O stretch (COOH) | Strong, sharp |
| 1610, 1585 | C=C / C=N stretch (Core) | Medium |
| 1450, 1370 | C-H bend (gem-dimethyl) | Medium (Characteristic doublet) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for establishing the regiochemistry of the benzimidazole core.
Experimental Protocol
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Sample Preparation: Accurately weigh 15 mg of the compound into a clean glass vial[2].
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Solvent Selection: Add 600 µL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS[2].
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Homogenization: Vortex and sonicate to ensure complete dissolution.
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Acquisition: Acquire ¹H NMR (16 scans, 2.0 s relaxation delay) and ¹³C NMR (1024 scans, WALTZ-16 decoupling) at 298 K on a 400 MHz spectrometer. Follow with gradient-selected COSY, HSQC, and HMBC sequences.
Causality & Tautomeric Control
DMSO-d₆ is specifically chosen over CDCl₃. Benzimidazole-5-carboxylic acids form strong intermolecular hydrogen bonds, leading to poor solubility and signal broadening in non-polar solvents. DMSO disrupts these dimers, ensuring a monomeric state. Consequently, the carboxylic acid proton is shifted to a distinct, downfield region (typically 12.0 - 13.6 ppm) where it does not overlap with aromatic signals[2]. Furthermore, the bulky tert-butyl group at N1 locks the tautomeric state, yielding sharp, highly resolved signals for the aromatic protons[1],[3].
Table 3: ¹H and ¹³C NMR Assignments (in DMSO-d₆)
Chemical shifts are predicted based on structural analogues and empirical benzimidazole data[4],[5],[3].
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (H → C) |
| 1-tBu (CH₃) | 1.72 (s, 9H) | 29.5 | C-tBu (quat), C-2, C-7a |
| 1-tBu (C) | - | 56.8 | - |
| 2 | 8.55 (s, 1H) | 143.2 | C-3a, C-7a |
| 3a | - | 144.5 | - |
| 4 | 8.32 (d, J = 1.5, 1H) | 121.4 | C-5, C-6, C-7a, C-COOH |
| 5 | - | 125.6 | - |
| 6 | 7.92 (dd, J = 8.5, 1.5, 1H) | 123.8 | C-4, C-7a, C-COOH |
| 7 | 7.75 (d, J = 8.5, 1H) | 112.3 | C-5, C-3a |
| 7a | - | 138.1 | - |
| COOH | 12.85 (br s, 1H) | 168.4 | - |
Regiochemical Assignment via 2D NMR
The most critical challenge is proving that the tert-butyl group is at N-1 and the carboxylic acid is at C-5 (rather than C-6). This is solved using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
Fig 2. Key HMBC correlations establishing the N1-alkylation and C5-carboxylation regiochemistry.
Self-Validation Check: The protons of the tert-butyl group (δ 1.72) must show a strong ³J correlation to C-2 (δ 143.2) and the bridgehead carbon C-7a (δ 138.1). Concurrently, H-4 (δ 8.32), which appears as a finely split doublet (J = 1.5 Hz) due to meta-coupling with H-6, must show a ³J correlation to the carbonyl carbon of the carboxylic acid (δ 168.4). If the acid were at C-6, H-4 would only show a weaker ⁴J correlation to the carbonyl, validating the C-5 substitution pattern.
Conclusion
The structural elucidation of 1-tert-butyl-1H-benzo[d]imidazole-5-carboxylic acid relies on exploiting its locked tautomeric state. By utilizing DMSO-d₆ to ensure a monomeric state[2], leveraging the diagnostic McLafferty-type fragmentation of the tert-butyl group in MS, and mapping the ³J HMBC correlations from the N1-alkyl group and the H-4 proton, researchers can build a completely self-validating data matrix that unambiguously confirms the compound's identity and regiochemistry.
References
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[4] SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. Available at:[Link]
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[5] EA018863B1 - Organic compounds. Google Patents. Available at:
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[1] Product Class 4: Benzimidazoles. Thieme E-Books & E-Journals. Available at: [Link]
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[3] A Practical Oxone®-Mediated, High-Throughput, Solution-Phase Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. SciSpace. Available at: [Link]
